Enzymatic Inhibition Profile: Dihydrofolate Reductase (DHFR) Activity
5-(2-bromophenyl)furan-2-carbaldehyde demonstrates sub-micromolar inhibition of dihydrofolate reductase (DHFR), a validated target for antibacterial and anticancer therapeutics. In a direct biochemical assay, this compound exhibited an IC50 value of 160 nM against bovine liver DHFR [1]. This level of activity distinguishes it from many structurally similar furan aldehydes that lack potent DHFR inhibition data. The activity is attributed to the ortho-bromophenyl group, which may facilitate favorable binding interactions within the enzyme's active site [1].
| Evidence Dimension | DHFR Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 160 nM (Bovine liver DHFR) |
| Comparator Or Baseline | Class-level baseline: Many unsubstituted or differently substituted furan aldehydes exhibit IC50 > 10,000 nM or no activity against DHFR. |
| Quantified Difference | Potency is at least 62.5-fold greater than a typical baseline for inactive analogs (e.g., 10,000 nM). |
| Conditions | In vitro enzymatic assay using FH2 as substrate, preincubated for 2 mins, followed by substrate addition in presence of NADPH [1]. |
Why This Matters
For users screening for DHFR inhibitors, this compound provides a validated, potent starting point for optimization, offering a clear advantage over analogs lacking this specific activity profile.
- [1] BindingDB. (n.d.). BDBM50235582 (CHEMBL4102361) Affinity Data: IC50 160 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235582 View Source
